Cas no 93469-29-5 (N-(3-Aminophenyl)butanamide)

N-(3-Aminophenyl)butanamide is a chemical compound featuring both an amide and an aromatic amine functional group, making it a versatile intermediate in organic synthesis. Its structure allows for further derivatization, enabling applications in pharmaceuticals, agrochemicals, and specialty chemicals. The presence of the 3-aminophenyl moiety facilitates electrophilic substitution reactions, while the butanamide group offers potential for condensation or coupling reactions. This compound is particularly valued for its balanced reactivity and stability under standard conditions, ensuring consistent performance in synthetic workflows. Suitable for controlled functionalization, it serves as a key building block in the development of complex molecules.
N-(3-Aminophenyl)butanamide structure
N-(3-Aminophenyl)butanamide structure
商品名:N-(3-Aminophenyl)butanamide
CAS番号:93469-29-5
MF:C10H14N2O
メガワット:178.23096
CID:1067174
PubChem ID:721132

N-(3-Aminophenyl)butanamide 化学的及び物理的性質

名前と識別子

    • N-(3-Aminophenyl)butyramide
    • N-(3-Aminophenyl)butanamide
    • N-(3-aminophenyl)butanamide(SALTDATA: FREE)
    • 3-butyrylaminoaniline
    • butanamide,n-(3-aminophenyl)
    • m-butyrylaminoaniline
    • N-(3-aminophenyl)butyramine
    • EN300-45175
    • Oprea1_295521
    • BB 0245335
    • CS-0207126
    • SCHEMBL629093
    • TimTec1_000824
    • NCGC00175084-01
    • AG-670/25010038
    • 93469-29-5
    • DRXFARCOYOPZDW-UHFFFAOYSA-N
    • VS-00500
    • N-(3-Amino-phenyl)-butyramide
    • DTXSID40352217
    • HMS1536F10
    • MFCD02063078
    • Oprea1_229581
    • AKOS000108319
    • BRD-K24155516-001-01-4
    • STK057559
    • butanamide, n-(3-aminophenyl)-
    • BBL000222
    • ALBB-012033
    • MDL: MFCD02063078
    • インチ: InChI=1S/C10H14N2O/c1-2-4-10(13)12-9-6-3-5-8(11)7-9/h3,5-7H,2,4,11H2,1H3,(H,12,13)
    • InChIKey: DRXFARCOYOPZDW-UHFFFAOYSA-N
    • ほほえんだ: CCCC(NC1=CC=CC(N)=C1)=O

計算された属性

  • せいみつぶんしりょう: 178.11100
  • どういたいしつりょう: 178.110613074g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 13
  • 回転可能化学結合数: 4
  • 複雑さ: 170
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.4
  • トポロジー分子極性表面積: 55.1Ų

じっけんとくせい

  • 密度みつど: 1.129
  • ふってん: 398°C at 760 mmHg
  • フラッシュポイント: 194.5°C
  • 屈折率: 1.6
  • PSA: 55.12000
  • LogP: 2.66160

N-(3-Aminophenyl)butanamide セキュリティ情報

  • 危険物標識: Xi
  • 危険レベル:IRRITANT

N-(3-Aminophenyl)butanamide 税関データ

  • 税関コード:2924299090
  • 税関データ:

    中国税関番号:

    2924299090

    概要:

    2924299090.他の環状アミド(環状ウレタンを含む)(それらの誘導体及びその塩を含む)。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:30.0%

    申告要素:

    製品名称、成分含有量、用途、包装

    要約:

    2924299090.他の環状アミド(環状ウレタンを含む)及びその誘導体、その塩。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:30.0%

N-(3-Aminophenyl)butanamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI XIAN DING Biotechnology Co., Ltd.
024288-1g
N-(3-Aminophenyl)butanamide
93469-29-5
1g
3298.0CNY 2021-07-05
Enamine
EN300-45175-1.0g
N-(3-aminophenyl)butanamide
93469-29-5
1g
$104.0 2023-06-08
Enamine
EN300-45175-10.0g
N-(3-aminophenyl)butanamide
93469-29-5
10g
$372.0 2023-06-08
TRC
B405905-50mg
N-(3-Aminophenyl)butanamide
93469-29-5
50mg
$ 50.00 2022-06-07
TRC
B405905-100mg
N-(3-Aminophenyl)butanamide
93469-29-5
100mg
$ 65.00 2022-06-07
Enamine
EN300-45175-0.05g
N-(3-aminophenyl)butanamide
93469-29-5
0.05g
$87.0 2023-06-08
Enamine
EN300-45175-0.5g
N-(3-aminophenyl)butanamide
93469-29-5
0.5g
$100.0 2023-06-08
eNovation Chemicals LLC
Y1253985-5g
N-(3-AMINOPHENYL)BUTANAMIDE
93469-29-5 95%
5g
$315 2024-06-07
Enamine
EN300-45175-0.25g
N-(3-aminophenyl)butanamide
93469-29-5
0.25g
$96.0 2023-06-08
SHANG HAI XIAN DING Biotechnology Co., Ltd.
024288-500mg
N-(3-Aminophenyl)butanamide
93469-29-5
500mg
2144CNY 2021-05-07

N-(3-Aminophenyl)butanamide 関連文献

N-(3-Aminophenyl)butanamideに関する追加情報

Professional Introduction to N-(3-Aminophenyl)butanamide (CAS No. 93469-29-5)

N-(3-Aminophenyl)butanamide (CAS No. 93469-29-5) is a significant compound in the field of chemical and pharmaceutical research, exhibiting unique structural and functional properties that make it valuable for various applications. This introduction delves into the compound's chemical characteristics, potential applications, and recent advancements in its study.

The molecular structure of N-(3-Aminophenyl)butanamide consists of a phenyl ring substituted with an amino group at the 3-position, linked to a butanamide moiety. This configuration imparts distinct reactivity and interaction capabilities, making it a versatile intermediate in synthetic chemistry. The presence of both an amino group and an amide bond allows for further functionalization, enabling the development of more complex molecules.

In recent years, N-(3-Aminophenyl)butanamide has garnered attention in the pharmaceutical industry due to its potential as a building block for drug candidates. Its structural features suggest compatibility with biological targets, particularly in the realm of enzyme inhibition and receptor binding. For instance, studies have explored its utility in designing molecules that interact with enzymes involved in metabolic pathways, offering promising avenues for therapeutic intervention.

One of the most compelling aspects of N-(3-Aminophenyl)butanamide is its role in medicinal chemistry. Researchers have leveraged its scaffold to develop novel compounds with enhanced pharmacological profiles. The amide bond not only provides stability but also serves as a site for hydrogen bonding interactions, crucial for drug-receptor affinity. Furthermore, the amino group at the phenyl ring can be modified to introduce specific pharmacological properties, such as solubility or metabolic stability.

The compound's relevance extends beyond drug discovery; it also finds applications in materials science and agrochemicals. Its ability to form stable complexes with other molecules makes it valuable for developing novel materials with tailored properties. Additionally, derivatives of N-(3-Aminophenyl)butanamide have shown potential in crop protection agents, where their structural motifs contribute to efficacy and environmental safety.

The synthesis of N-(3-Aminophenyl)butanamide involves well-established organic reactions, including condensation reactions between 3-aminophenylamine and butanoyl chloride. Advances in synthetic methodologies have improved the efficiency and scalability of its production, making it more accessible for industrial applications. These advancements are particularly important for pharmaceutical manufacturers seeking cost-effective and sustainable synthesis routes.

Efforts to understand the biological activity of N-(3-Aminophenyl)butanamide have led to significant discoveries. Computational studies have predicted its interactions with various biological targets, providing insights into its potential therapeutic uses. Experimental validation through techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy has confirmed these interactions, reinforcing its importance as a lead compound.

In conclusion, N-(3-Aminophenyl)butanamide(CAS No. 93469-29-5) represents a compound of considerable interest in multiple scientific domains. Its unique structural attributes enable diverse applications, from pharmaceutical development to advanced materials. As research continues to uncover new possibilities for this molecule, its significance is expected to grow further, driving innovation across industries.

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